Butalbital-d5
Overview
Description
Butalbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of butalbital . It is a derivative of barbituric acid where the hydrogens at position 5 are substituted by an allyl group and an isobutyl group . It is a short-to-intermediate acting member of barbiturates that exhibit muscle-relaxing and anti-anxiety properties .
Molecular Structure Analysis
The molecular formula of Butalbital-d5 is C11H11D5N2O3 . The formal name is 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione . The InChI code is InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 .
Physical And Chemical Properties Analysis
Butalbital-d5 has a molecular weight of 229.29 . The product is stored at -20°C and shipped at room temperature .
Scientific Research Applications
Certified Analytical Reference Solution
Butalbital-d5 is used as a certified analytical reference solution . This means it is used as a standard in analytical chemistry to ensure the accuracy and precision of measurements.
Internal Standard in Testing Methods
It serves as an internal standard in butalbital testing methods . An internal standard is a known concentration of a substance that is present in every sample being analyzed for comparative purposes.
Gas Chromatography (GC) Applications
Butalbital-d5 is suitable for use in gas chromatography (GC) . GC is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Liquid Chromatography (LC) Applications
It is also suitable for use in liquid chromatography (LC) . LC is another type of chromatography used in analytical chemistry to separate mixtures with high efficiency and excellent peak shape.
Clinical Toxicology
In the field of clinical toxicology , Butalbital-d5 is used for testing and analysis . Clinical toxicology involves the analysis of biological samples for the presence of toxins and interpreting the results for the purpose of medical diagnosis or treatment.
Forensic Analysis
Butalbital-d5 is used in forensic analysis . In this context, it can be used to detect the presence of butalbital in biological samples, such as blood or urine, which can be crucial in investigations related to drug abuse or poisoning.
Mechanism of Action
Target of Action
Butalbital-d5, like its parent compound Butalbital, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . These receptors play a crucial role in inhibiting the activity of the nervous system, thereby inducing a calming effect .
Mode of Action
Butalbital-d5 acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an increased influx of chloride ions into the neuron . This influx hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal activity . The result is a range of central nervous system depressant effects, from mild sedation to general anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by Butalbital-d5 is the GABAergic system . By enhancing the effect of GABA, Butalbital-d5 increases inhibitory neurotransmission throughout the nervous system . This can lead to downstream effects such as muscle relaxation, anti-anxiety effects, and sedation .
Pharmacokinetics
The pharmacokinetics of Butalbital-d5 are expected to be similar to those of Butalbital. Butalbital is known to have a bioavailability of 20-45% . It is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . The elimination half-life of Butalbital is approximately 35 hours , and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of Butalbital-d5’s action include decreased neuronal activity , muscle relaxation , and anti-anxiety effects . These effects are due to the enhanced inhibitory neurotransmission caused by the drug’s action on the GABA receptors .
Action Environment
The action, efficacy, and stability of Butalbital-d5 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy .
Safety and Hazards
properties
IUPAC Name |
5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHFVZFNXBMQJ-MZTCHHLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661837 | |
Record name | Butalbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145243-96-5 | |
Record name | Butalbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145243-96-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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